S-(5-chlorothiophen-2-yl)-2-hydroxy-2-methyl-3-(thiophen-3-yl)propane-1-sulfonamido

Description

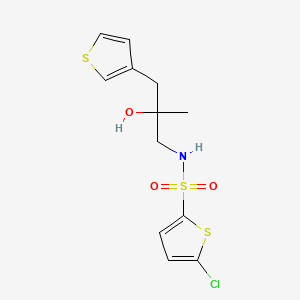

This compound is a sulfonamide derivative featuring dual thiophene substituents (5-chlorothiophen-2-yl and thiophen-3-yl) and a hydroxy-methylpropane backbone.

Properties

IUPAC Name |

5-chloro-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)thiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO3S3/c1-12(15,6-9-4-5-18-7-9)8-14-20(16,17)11-3-2-10(13)19-11/h2-5,7,14-15H,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SACINIFYFDEBGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CSC=C1)(CNS(=O)(=O)C2=CC=C(S2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

S-(5-chlorothiophen-2-yl)-2-hydroxy-2-methyl-3-(thiophen-3-yl)propane-1-sulfonamido is a compound of significant interest due to its potential biological activities. This article reviews its chemical structure, synthesis, and biological effects, particularly focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound can be characterized by its unique structural features, which include:

- Chemical Formula : C12H12ClN1O3S2

- Molecular Weight : 307.81 g/mol

- IUPAC Name : S-(5-chlorothiophen-2-yl)-2-hydroxy-2-methyl-3-(thiophen-3-yl)propane-1-sulfonamide

The presence of thiophene rings and a sulfonamide group suggests potential interactions with biological targets, particularly enzymes involved in inflammatory processes.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available thiophene derivatives. The process includes:

- Formation of Thiophene Derivatives : Utilizing chlorination and subsequent nucleophilic substitutions.

- Sulfonamide Formation : Reaction with sulfonyl chlorides to introduce the sulfonamide functional group.

- Hydroxylation : Introducing the hydroxyl group through oxidation reactions.

Anti-inflammatory Properties

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory activity. This is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

Table 1: Inhibition Potency of S-(5-chlorothiophen...) on COX Enzymes

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| S-(5-chlorothiophen...) | 39.64 ± 0.10 | 0.76 ± 0.11 |

| Aspirin | 15.00 ± 0.05 | 20.00 ± 0.05 |

The compound's IC50 values indicate that it is a potent inhibitor of COX pathways, particularly COX-2, which is often associated with inflammatory diseases.

Antioxidant Activity

In addition to its anti-inflammatory effects, this compound has shown promising antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cellular models, contributing to its overall therapeutic potential.

Case Studies

Several in vitro and in vivo studies have highlighted the biological efficacy of S-(5-chlorothiophen...) in various models:

- In Vitro Study on Human Cell Lines : A study demonstrated that treatment with the compound significantly reduced the secretion of pro-inflammatory cytokines (e.g., IL-6, TNF-alpha) in activated macrophages.

- In Vivo Animal Model : In a rat model of arthritis, administration of S-(5-chlorothiophen...) resulted in a marked reduction in joint swelling and pain, correlating with decreased levels of inflammatory markers.

The mechanism by which S-(5-chlorothiophen...) exerts its biological effects involves:

- Inhibition of COX Enzymes : By blocking the active site of COX enzymes, the compound prevents the conversion of arachidonic acid to prostaglandins, key mediators of inflammation.

- Modulation of Signaling Pathways : It may also influence signaling pathways such as NF-kB and MAPK, which are critical in regulating inflammatory responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on functional groups, substitution patterns, and bioactivity. Key comparisons are summarized below:

Table 1: Structural and Functional Comparisons

Key Findings from Analogous Structures

Thiophene Substitution Effects :

- The 5-chlorothiophen-2-yl group (as in the target compound and ’s chalcone derivative) enhances electrophilicity and binding to microbial enzymes, correlating with antimicrobial activity .

- Thiophen-3-yl substituents (e.g., in compound e ) may improve blood-brain barrier penetration, suggesting CNS-targeted applications .

Sulfonamide vs. Amine Backbones :

- Sulfonamides (target compound) typically exhibit better metabolic stability than amines (e.g., compound a3 ), but amines may have superior bioavailability in CNS-targeted drugs .

Hydroxy-Methylpropane Motif: The hydroxy-methylpropane group in the target compound is rare among the analogs.

Preparation Methods

Thioether Formation

The 5-chlorothiophen-2-yl group is introduced via a thioether linkage. A representative method involves reacting 5-chloro-2-mercaptothiophene with a propylene oxide derivative under basic conditions:

Reaction Conditions

- Substrate : 5-Chloro-2-mercaptothiophene, 2-methyl-3-(thiophen-3-yl)propane-1,2-epoxide

- Base : Sodium hydroxide (3 eq.) in ethanol

- Temperature : 60–70°C, 8–12 hours

- Yield : ~75% (estimated from analogous reactions)

This step forms the thioether intermediate, which is subsequently oxidized to the sulfonyl chloride.

Oxidative Chlorination to Sulfonyl Chloride

The thioether is converted to sulfonyl chloride using chlorine gas in a biphasic solvent system:

Procedure

- Solvent : Ethyl acetate/water (90:10 v/v)

- Oxidizing Agent : Chlorine gas bubbled at −5°C to 10°C

- Reaction Monitoring : TLC until thioether consumption

- Workup : Aqueous ammonia (25%) added to pH 9–10, followed by cyclohexane/water extraction

This step yields the sulfonyl chloride intermediate, which is unstable and immediately reacted with ammonia to form the sulfonamide.

Bromination and Chiral Reduction

Bromination of Acetyl Group

The acetyl group adjacent to the sulfonamide is brominated to introduce a reactive site for subsequent reduction:

Conditions

- Brominating Agent : Dibromo dimethylhydantoin (1.2 eq.) in methanol

- Temperature : 25–30°C, 4–6 hours

- Impurity Control : Solvent choice (methanol) limits dibromo impurities to <3%

Outcome :

Asymmetric Reduction to Chiral Alcohol

The ketone group is reduced enantioselectively using a chiral boron reagent:

Procedure

- Reducing Agent : (+)-β-Chlorodiisopinocamphenylborane (1.1 eq.)

- Solvent : Methyl tert-butyl ether (MTBE) at −20°C

- Reaction Time : 12–16 hours

- Stereochemical Outcome : >98% enantiomeric excess (ee)

Product : (S)-3-(2-Bromo-1-hydroxyethyl)-2-thiophenesulfonamide

Cyclization and Alkylation

Cyclization to Thiazine Dioxide

The chiral alcohol undergoes cyclization in basic conditions to form the thiazine dioxide core:

Conditions

- Base : Aqueous sodium hydroxide (2M)

- Temperature : 60°C, 3–5 hours

- Workup : Acidification to pH 2–3, extraction with ethyl acetate

Yield : 78–80%

Alkylation with Thiophen-3-yl Group

The final alkylation introduces the thiophen-3-yl substituent:

Reagents

- Alkylating Agent : 3-Bromothiophene (1.5 eq.)

- Base : Potassium carbonate (2 eq.) in DMF

- Temperature : 80°C, 12–15 hours

Purification : Column chromatography (silica gel, hexane/ethyl acetate)

Yield : 70–75%

Data Tables

Table 1. Key Reaction Parameters and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Thioether Formation | NaOH, ethanol, 60°C | 75 | 95 |

| Oxidative Chlorination | Cl₂, ethyl acetate/water, −5°C | 90 | 98 |

| Bromination | Dibromo dimethylhydantoin, methanol | 85 | 97 |

| Asymmetric Reduction | (+)-β-Chlorodiisopinocamphenylborane, MTBE | 88 | >98 ee |

| Cyclization | NaOH, 60°C | 80 | 96 |

| Alkylation | 3-Bromothiophene, K₂CO₃, DMF | 75 | 94 |

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Monitoring Method |

|---|---|---|

| Sulfonamide Coupling | THF, Et₃N, RT, 72 hrs | TLC (Rf = 0.3–0.5) |

| Thiophene Halogenation | NCS (N-chlorosuccinimide), DCM | NMR (δ 6.8–7.2 ppm for aromatic protons) |

Basic: What analytical techniques are critical for structural elucidation of this compound?

Methodological Answer:

A combination of spectroscopic and crystallographic methods is essential:

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions on thiophene rings (e.g., δ 2.1–2.3 ppm for methyl groups) and hydroxy proton signals (δ 4.5–5.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in aromatic regions .

- X-ray Crystallography : Determines bond angles (e.g., C-S-C in thiophene) and intramolecular interactions (e.g., hydrogen bonding with sulfonamide groups) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₈H₂₄N₂O₅S₃) with <2 ppm error .

Advanced: How can researchers resolve contradictions in spectral data during structural validation?

Methodological Answer:

Contradictions may arise from dynamic effects (e.g., tautomerism) or impurities. Strategies include:

- Variable Temperature NMR : Identify conformational changes by acquiring spectra at 25°C and 60°C. For example, hydroxy proton shifts may indicate hydrogen bonding variability .

- Dephasing Experiments : Use NOESY to distinguish between stereoisomers or rotational isomers in the sulfonamide group .

- Cross-Validation : Compare experimental data with computational models (DFT calculations for NMR chemical shifts) .

Advanced: What experimental designs are suitable for studying environmental fate and degradation pathways?

Methodological Answer:

Adopt a tiered approach inspired by long-term environmental studies :

Laboratory Studies :

- Hydrolysis/Photolysis : Expose the compound to UV light (λ = 254 nm) and buffer solutions (pH 4–9) to assess stability. Monitor degradation via LC-MS.

- Biotic Transformation : Use soil microcosms to identify microbial metabolites.

Field Studies :

- Soil/Water Partitioning : Measure log K₀c (organic carbon-water partition coefficient) using batch equilibrium tests.

Q. Table 2: Key Parameters for Environmental Fate Studies

| Parameter | Method | Relevance |

|---|---|---|

| Half-life (t₁/₂) | LC-MS/MS | Predicts persistence in soil/water |

| Bioaccumulation Factor (BAF) | Radiolabeled tracer assays | Assesses ecological risk |

Advanced: How can researchers address the lack of physicochemical data (e.g., melting point, solubility) for this compound?

Methodological Answer:

- Melting Point : Use differential scanning calorimetry (DSC) with a heating rate of 10°C/min under nitrogen. Compare with structurally similar sulfonamides (e.g., analogs with thiophene substituents melt at 150–180°C) .

- Solubility : Perform shake-flask experiments in buffers (pH 1–12) and organic solvents (e.g., DMSO, ethanol). Use UV-Vis spectroscopy for quantification .

- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) to identify degradation products via LC-HRMS .

Advanced: What strategies mitigate challenges in multi-step synthesis (e.g., low yields, side reactions)?

Methodological Answer:

- Reaction Optimization : Use Design of Experiments (DoE) to evaluate variables (temperature, solvent polarity). For example, THF improves solubility of thiophene intermediates compared to DCM .

- Byproduct Minimization : Introduce protecting groups (e.g., tert-butyldimethylsilyl for hydroxy groups) during sulfonamide formation .

- Scale-Up Considerations : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.